molecular formula C7H15N3O B13962173 1,3-Diethyl-1,3,5-triazinan-2-one

1,3-Diethyl-1,3,5-triazinan-2-one

Cat. No.: B13962173
M. Wt: 157.21 g/mol
InChI Key: DPRDZRIVSOUPMN-UHFFFAOYSA-N
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Description

1,3-Diethyl-1,3,5-triazinan-2-one is a six-membered heterocyclic compound featuring a triazinanone core (C₃H₃N₃O) substituted with ethyl groups at the 1- and 3-positions. Triazinanones are characterized by their nitrogen-rich framework and keto group, which influence their chemical reactivity, stability, and biological activity .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1,3-diethyl-1,3,5-triazinan-2-one

InChI

InChI=1S/C7H15N3O/c1-3-9-5-8-6-10(4-2)7(9)11/h8H,3-6H2,1-2H3

InChI Key

DPRDZRIVSOUPMN-UHFFFAOYSA-N

Canonical SMILES

CCN1CNCN(C1=O)CC

Origin of Product

United States

Preparation Methods

Method Based on 2-Halo-Substituted Diethyl Malonate and Methylhydrazine

One significant method involves the reaction of 2-halo-substituted diethyl malonate with methylhydrazine or its salts to form intermediates that can be cyclized into triazinanone derivatives. This approach avoids hazardous oxidation steps common in older methods that convert diethyl malonate to diethyl ketomalonate.

  • Starting Materials: 2-halo-substituted diethyl malonate (e.g., diethyl 2-bromomalonate, diethyl 2,2-dibromomalonate, diethyl 2-chloromalonate, diethyl 2,2-dichloromalonate)
  • Reagents: Methylhydrazine or its salt
  • Solvents: Methanol, ethanol, 1-propanol, isopropyl alcohol, acetonitrile, or mixtures thereof
  • Catalysts: Acetic acid, hydrochloric acid, sulfuric acid, phosphoric acid, or mixtures
  • Temperature Range: Approximately 10°C to 70°C, typically 20°C to 70°C

This process yields 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate, a key intermediate for triazinanone derivatives, with improved safety and efficiency by avoiding hazardous oxidation and complicated side reactions.

Cyclization via Coupling and Ring-Closing Reactions of Benzaldehyde and Benzamidine Derivatives

Although more commonly applied to 1,3,5-triazine derivatives, a related approach involves coupling benzaldehyde derivatives with benzamidine hydrochloride derivatives under catalysis by copper acetate or nickel acetate. This method achieves ring closure to form the triazine ring with yields up to 80%. The process is cost-effective with raw materials of low cost and suitable for scale-up.

  • Catalysts: Copper acetate or nickel acetate
  • Bases: Potassium carbonate, sodium carbonate, cesium carbonate
  • Solvents: Toluene, acetonitrile, dichloromethane
  • Reaction Conditions: Alkali medium, moderate temperatures

While this method is primarily documented for 1,3,5-triazine derivatives, the principles of ring closure and substitution are relevant for synthesizing related triazinanone compounds.

Comparative Data Table of Preparation Methods

Method Description Key Starting Materials Catalysts/Conditions Advantages Limitations
Reaction of 2-halo-substituted diethyl malonate with methylhydrazine Diethyl 2-bromomalonate, methylhydrazine Acid catalysts (acetic, HCl, H2SO4), 10-70°C Avoids hazardous oxidation, fewer side reactions Requires handling of halo-substituted malonates
Coupling of benzaldehyde and benzamidine derivatives with metal acetate catalysts Benzaldehyde derivative, benzamidine hydrochloride Copper acetate or nickel acetate, alkali base, toluene/acetonitrile High yield (~80%), cost-effective, scalable Primarily for 1,3,5-triazine, may require adaptation for triazinanones

Research Findings and Notes

  • The method utilizing 2-halo-substituted diethyl malonate avoids the hazardous oxidation step of converting diethyl malonate to diethyl ketomalonate, which is a significant safety and efficiency improvement.
  • The reaction conditions are flexible, allowing the use of various solvents and acid catalysts, which can be optimized depending on scale and purity requirements.
  • The copper or nickel acetate catalyzed ring closure method offers a robust approach for related triazine derivatives and may be adapted for triazinanone synthesis, especially when functionalized derivatives are desired.
  • Purification of products is typically achieved by recrystallization, ensuring high purity suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1,3,5-TRIAZIN-2(1H)-ONE, 1,3-DIETHYLTETRAHYDRO- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions usually occur in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

1,3,5-TRIAZIN-2(1H)-ONE, 1,3-DIETHYLTETRAHYDRO- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,3,5-TRIAZIN-2(1H)-ONE, 1,3-DIETHYLTETRAHYDRO- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazine ring’s electron-rich nature allows it to interact with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazinanones

Substituent Effects on Physical and Chemical Properties

  • 1,3-Dimethyl-1,3,5-triazinan-2-one (CID 14274791) Molecular Formula: C₅H₁₁N₃O Key Features: Methyl groups at 1- and 3-positions. Properties: Lower molecular weight (113.16 g/mol) compared to the diethyl analog, likely resulting in higher solubility in polar solvents. Computational studies predict a collision cross-section influenced by the compact methyl substituents . Synthesis: Typically involves alkylation of the triazinanone core with methylating agents under controlled conditions.
  • 5-Cyclohexyl-1,3,5-triazinan-2-one (CAS 1910-88-9) Molecular Formula: C₉H₁₇N₃O Key Features: A cyclohexyl group at the 5-position. Molecular weight: 183.25 g/mol .
  • 4,6-Bis(nitroimino)-1,3,5-triazinan-2-one (DNAM) Molecular Formula: C₃H₄N₆O₇ Key Features: Nitroimino groups at 4- and 6-positions. Properties: High density (1.085 g/cm³) and stability as an insensitive munitions compound.
  • 1,3-Diethyl-1,3,5-triazinan-2-one (Hypothetical) Estimated Molecular Formula: C₇H₁₅N₃O Key Features: Ethyl groups at 1- and 3-positions. Boiling point and solubility likely intermediate between methyl and cyclohexyl derivatives.

Table 1: Comparative Physical Properties of Triazinanones

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/cm³) Application
1,3-Dimethyl-1,3,5-triazinan-2-one C₅H₁₁N₃O 113.16 Methyl - Pharmaceutical intermediates
5-Cyclohexyl-1,3,5-triazinan-2-one C₉H₁₇N₃O 183.25 Cyclohexyl - Bioactive compound design
DNAM C₃H₄N₆O₇ 236.10 Nitroimino 1.085 Insensitive munitions
This compound C₇H₁₅N₃O 157.22 (estimated) Ethyl - Under investigation

Comparison with Heteroatom-Modified Analogs

Phosphorus-Containing Derivatives

  • 1,3,5-Triaza-2-phosphorinan-4,6-diones Key Features: Phosphorus replaces the keto oxygen in the triazinanone ring. Properties: Enhanced electrophilicity due to the P=O group. Derivatives with chloroethylamino substituents exhibit reactivity toward hydrolysis and oxidation, forming stable phosphorinan-dione oxides . Applications: Explored as ligands or catalysts in coordination chemistry.

Triazine Derivatives

  • N,N'-Diethyl-N''-alkyl-[1,3,5]triazine-2,4,6-triamines Key Features: Triazine core with ethyl and alkylamino groups. Properties: Higher thermal stability compared to triazinanones, making them suitable for industrial applications such as flame retardants .

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